molecular formula C3H7N B14180299 Propan-1-imine CAS No. 4753-69-9

Propan-1-imine

Cat. No.: B14180299
CAS No.: 4753-69-9
M. Wt: 57.09 g/mol
InChI Key: WJKYOQDIQYJXSD-UHFFFAOYSA-N
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Description

Propan-1-imine (IUPAC name: 1-azapropene) is an unsaturated organic compound with the molecular formula C₃H₇N. Structurally, it consists of a three-carbon chain with an imine group (–NH–CH₂–) at the terminal position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and radiolabeled compounds. For example, this compound is generated in situ from propionaldehyde and ammonia (NH₃) for the radiosynthesis of 11C-levetiracetam, a positron emission tomography (PET) imaging agent targeting synaptic vesicle glycoprotein 2A (SV2A) . Its instability under ambient conditions necessitates immediate use in multi-step reactions without isolation .

This compound derivatives, such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)this compound, have been synthesized and structurally characterized via single-crystal X-ray diffraction.

Properties

CAS No.

4753-69-9

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

IUPAC Name

propan-1-imine

InChI

InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3

InChI Key

WJKYOQDIQYJXSD-UHFFFAOYSA-N

Canonical SMILES

CCC=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:

    Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.

    Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.

    Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.

The reaction is often catalyzed by an acid to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.

Chemical Reactions Analysis

Types of Reactions

Propan-1-imine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.

    Reduction: It can be reduced to form propylamine.

    Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Propanoic acid, aldehydes, or ketones.

    Reduction: Propylamine.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Propan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Propan-1-imine belongs to the broader class of imines and amines , which differ in functional group reactivity and stability. Below is a detailed comparison with structurally or functionally related compounds:

This compound vs. Propan-1-amine
Property This compound (C₃H₇N) Propan-1-amine (C₃H₉N)
Functional Group Imine (–NH–CH₂–) Primary amine (–NH₂)
Reactivity Electrophilic at N; prone to hydrolysis Nucleophilic; forms salts with acids
Stability Air-sensitive; requires in situ generation Stable under ambient conditions
Applications Radiolabeling precursors Industrial solvents, surfactants

Key Distinction : this compound’s unsaturated bond enables conjugation with aromatic or heterocyclic moieties (e.g., imidazole in antifungal derivatives ), whereas propan-1-amine’s NH₂ group is utilized in bulk chemical synthesis .

This compound vs. Aromatic Imine Derivatives

Several imidazole-containing this compound derivatives have been synthesized for antifungal applications. Their properties vary based on substituents:

Compound (Example) Substituent (R) Yield (%) Melting Point (°C) Antifungal Activity (IC₅₀, μM) Key Spectral Data (IR, C=N stretch)
(1E)-1-(4-Cl-C₆H₄)-N-hydroxy-3-(imidazol-1-yl)this compound 4-chlorophenyl, imidazole 55 80–82 2.1 (vs. Candida albicans) 1614 cm⁻¹ (C=N)
(1E)-1-(1,3-Benzodioxol-5-yl)-N-(4-Br-C₆H₄CH₂O)this compound Benzodioxole, 4-bromobenzyl 55 80–82 3.8 (vs. Aspergillus niger) 1670 cm⁻¹ (C=N)
(1E)-1-Phenyl-N-(3,5-(CF₃)₂-C₆H₃CH₂O)this compound Phenyl, trifluoromethyl 28 Oily residue 5.2 (vs. Fusarium spp.) 1717 cm⁻¹ (C=N)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance antifungal potency by increasing electrophilicity at the imine bond .
  • Bulky substituents (e.g., benzodioxole) reduce yields due to steric hindrance during synthesis .
This compound vs. Alkenyl Amines
Compound Structure Stability Applications
This compound CH₂=NH–CH₂–CH₃ Low (hydrolyzes) Radiolabeling, antifungal agents
2-Propen-1-amine CH₂=CH–CH₂–NH₂ Moderate Polymer precursors, agrochemicals

Key Distinction : Alkenyl amines (e.g., 2-propen-1-amine) exhibit dual reactivity (amine and alkene groups), making them versatile in polymerization, whereas this compound’s reactivity is confined to the imine group .

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